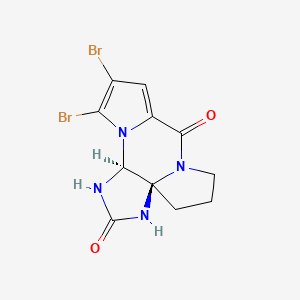

Dibromophakellstatin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10Br2N4O2 |

|---|---|

Molecular Weight |

390.03 g/mol |

IUPAC Name |

(1R,5S)-7,8-dibromo-2,4,6,12-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-7,9-diene-3,11-dione |

InChI |

InChI=1S/C11H10Br2N4O2/c12-5-4-6-8(18)16-3-1-2-11(16)9(14-10(19)15-11)17(6)7(5)13/h4,9H,1-3H2,(H2,14,15,19)/t9-,11+/m0/s1 |

InChI Key |

QRIRJBWPCUYVPR-GXSJLCMTSA-N |

Isomeric SMILES |

C1C[C@@]23[C@@H](NC(=O)N2)N4C(=CC(=C4Br)Br)C(=O)N3C1 |

Canonical SMILES |

C1CC23C(NC(=O)N2)N4C(=CC(=C4Br)Br)C(=O)N3C1 |

Synonyms |

dibromophakellstatin rac-dibromophakellstatin |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation of Dibromophakellstatin

Original Isolation Source Organisms and Biogeographical Context

Marine Sponge Phakellia mauritiana as Primary Source

Dibromophakellstatin was first isolated from the marine sponge Phakellia mauritiana, a species belonging to the family Axinellidae. acs.org This yellow-orange sponge was collected in 1987 from the Indian Ocean, specifically in the Republic of Seychelles. acs.org The collection occurred at depths ranging from 10 to 20 meters near the island of Curieuse. acs.org It is worth noting that the taxonomic classification of Phakellia mauritiana has been subject to revision, with some sources suggesting it is a junior synonym of Stylissa massa. marinespecies.org

The biogeographical context of this discovery is the Western Indian Ocean, a region known for its rich marine biodiversity. Sponges, in particular, are recognized as a prolific source of novel and biologically active secondary metabolites. cardiff.ac.ukfrontiersin.org The specific collection site in the Republic of Seychelles highlights the importance of exploring diverse marine environments for the discovery of new chemical entities.

Exploration of Other Marine Invertebrate Genera

While Phakellia mauritiana is the primary reported source of this compound, related compounds, such as dibromophakellin, have been isolated from other marine sponges. For instance, (-)-dibromophakellin was isolated from the Australian marine sponge Acanthella costata. researchgate.netebi.ac.uk Additionally, the pyrrole-imidazole alkaloid family, to which this compound belongs, is found across various sponge genera including Agelas, Axinella, Hymeniacidon, and Stylissa. researchgate.net The presence of these related compounds in different genera suggests that the biosynthetic pathways for these alkaloids may be distributed among various sponge taxa, or potentially among their associated microbial symbionts. mdpi.com

Advanced Isolation and Purification Methodologies

The isolation of this compound from Phakellia mauritiana was a complex process that relied on a combination of advanced extraction and chromatographic techniques. The process began with a large-scale collection of the sponge (170 kg wet weight), which was then subjected to extraction. acs.org

Chromatographic Techniques for Marine Natural Product Separation

A multi-step chromatographic process was essential for the purification of this compound. The initial extract was partitioned between different solvents to separate compounds based on their polarity. acs.org This was followed by several chromatographic steps to isolate the active compound.

The key chromatographic techniques employed included:

Solvent Partitioning: The crude extract was partitioned between methanol-water and ethyl acetate, followed by 1-butanol, to concentrate the desired compounds. acs.org

Gel Permeation Chromatography: A methanol-soluble fraction was further separated using Sephadex LH-20, a size-exclusion chromatography resin. acs.org

Partition Chromatography: Further separation of a less polar fraction was achieved using Sephadex LH-20 partition chromatography. acs.org

Crystallization: The final purification of this compound was achieved by crystallization from a methanol-toluene solution. acs.org

These techniques are standard in the field of natural product chemistry for separating complex mixtures of compounds. thieme-connect.com

Bioassay-Guided Fractionation Approaches

The isolation of this compound was guided by its biological activity. acs.orgnih.gov This approach, known as bioassay-guided fractionation, involves testing the fractions obtained at each stage of separation for a specific biological activity, in this case, cytotoxicity against human tumor cell lines. acs.orgnih.gov The active fractions are then carried forward for further purification. This method ensures that the chemical isolation efforts are focused on the biologically relevant compounds within a complex mixture. The antineoplastic activity of the fractions was monitored throughout the separation process, leading to the successful isolation of this compound as the active constituent. acs.org

Definitive Structural Elucidation Techniques

The definitive structure of this compound was determined using a combination of spectroscopic and crystallographic techniques.

Spectroscopic and Crystallographic Data for this compound

| Technique | Observation |

| X-ray Crystallography | Provided the unambiguous three-dimensional structure and absolute stereochemistry of the molecule. acs.org |

| Nuclear Magnetic Resonance (NMR) | While not explicitly detailed for the initial isolation, NMR spectroscopy (¹H and ¹³C) is a standard and crucial technique for determining the carbon-hydrogen framework of organic molecules and was used in synthetic studies of this compound. thieme-connect.comamazonaws.com |

| Mass Spectrometry (MS) | Used to determine the molecular weight and elemental composition of the compound. thieme-connect.com |

The most critical technique for the structural elucidation of this compound was single-crystal X-ray diffraction analysis. acs.org Crystals suitable for this analysis were obtained by the slow evaporation of a methanol-toluene solution of the purified compound. acs.org The X-ray analysis not only confirmed the planar structure but also established the absolute stereochemistry of the molecule due to the significant anomalous dispersion effects of the bromine atoms. acs.org

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray analysis was the definitive method used to elucidate the complex tetracyclic structure and determine the absolute stereochemistry of this compound. acs.org

Researchers obtained crystals suitable for X-ray diffraction by the slow evaporation of a methanol-toluene solution of the isolated compound. acs.org The presence of two heavy bromine atoms in the molecule induced significant anomalous dispersion effects, which was crucial for the unambiguous determination of its absolute stereochemistry. acs.org The crystal structure was solved and refined using the SHELXL-93 program. acs.org

The determination of the correct enantiomer was confirmed by refining both the initially proposed structure and its mirror image. acs.org The refinement of the correct enantiomer resulted in a Flack absolute structure parameter of 0.03 (with a standard deviation of 0.04), a value very close to zero, which indicates a high probability of the correct absolute configuration assignment. acs.org In contrast, refinement of the mirror image yielded a Flack parameter of 1.0001 (with a standard deviation of 0.0509), confirming it was the incorrect enantiomer. acs.org

| Parameter | Value | Reference |

|---|---|---|

| Final R-value | 0.0688 | acs.org |

| Sheldrick residual (wR2) | 0.1703 | acs.org |

| Flack parameter (correct enantiomer) | 0.03 (esd 0.04) | acs.org |

| Flack parameter (mirror image) | 1.0001 (esd 0.0509) | acs.org |

High-Resolution Spectroscopic Methodologies for Structural Confirmation

Prior to the final X-ray analysis, high-resolution spectroscopic methods provided essential preliminary data for the structural elucidation of this compound. acs.org High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) analysis established the molecular formula as C11H10N4Br2O2. acs.org

Further structural details were gathered using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C-NMR spectrum was particularly informative, indicating the presence of both an amide and a urea-type carbonyl group. acs.org While this spectroscopic data, combined with mass spectral fragmentation patterns, suggested the proposed structure, it also allowed for the possibility of isomeric structures, necessitating the X-ray crystal structure determination for unambiguous confirmation. acs.org

| Methodology | Finding | Reference |

|---|---|---|

| HRFAB-MS | Molecular Formula: C11H10N4Br2O2 | acs.org |

| ¹³C-NMR | Indicated presence of amide and urea (B33335) carbonyl groups | acs.org |

Assignment of Relative and Absolute Stereochemistry

The relative and absolute stereochemistry of this compound was conclusively assigned through the single-crystal X-ray diffraction analysis. acs.orgacs.org The analysis revealed a compact, tetracyclic alkaloid structure featuring two vicinal, stereogenic aminal centers. acs.org

Based on the definitive X-ray data, the absolute configuration of the two chiral centers in the naturally occurring molecule was assigned as (6S, 10R). acs.org This assignment corresponds to the levorotatory enantiomer, designated as (-)-dibromophakellstatin. acs.org The successful assignment was heavily reliant on the anomalous scattering from the bromine atoms, which allowed for the confident determination using the Flack parameter. acs.org

Identification and Characterization of Stereoisomeric Forms

The natural product isolated from Phakellia mauritiana is the (-)-dibromophakellstatin enantiomer. acs.org In addition to the natural form, other stereoisomers have been identified through chemical synthesis, including its unnatural enantiomer, (+)-dibromophakellstatin, and the racemic mixture, (±)-dibromophakellstatin. ontosight.airesearchgate.net

The first enantioselective total synthesis of the unnatural (+)-dibromophakellstatin was achieved, providing access to this stereoisomer for further study. acs.orgnih.gov The synthesis confirmed the structure and allowed for the comparison of its properties with the natural product. acs.org The optical rotation of the synthesized (+)-enantiomer was found to be nearly equal in magnitude but opposite in sign to the natural (-)-enantiomer, as expected for a pair of enantiomers. acs.org

| Stereoisomer | Common Name | Specific Rotation [α]²⁵D | Source | Reference |

|---|---|---|---|---|

| (6S, 10R) | (-)-Dibromophakellstatin | -70.4° | Natural Product | acs.org |

| (6R, 10S) | (+)-Dibromophakellstatin | +68.7° | Synthetic | acs.org |

| Racemic | (±)-Dibromophakellstatin | Not applicable | Synthetic | researchgate.net |

Biosynthetic Hypotheses and Pathways of Dibromophakellstatin

Proposed Biogenetic Precursors and Intermediates

The biosynthesis of dibromophakellstatin is believed to commence with fundamental building blocks from primary metabolism, which are then elaborated into more complex, pathway-specific intermediates.

Oroidin (B1234803), a simpler pyrrole-imidazole alkaloid, is widely considered a crucial biogenetic precursor to a vast array of more complex marine alkaloids, including this compound. mdpi.comamazon.com.benih.gov This hypothesis is supported by the structural similarities between oroidin and the phakellin family of compounds. thieme-connect.com The proposed biosynthetic connection posits that oroidin, or its dihydro derivative, undergoes a series of transformations to yield the characteristic tetracyclic core of this compound. thieme-connect.comthieme-connect.com While direct experimental evidence from feeding studies with labeled oroidin is still emerging, the intuitive link between these naturally co-occurring molecules has guided numerous biomimetic synthesis efforts. nih.gov

The conversion of a linear precursor like oroidin into a tetracyclic product such as dibromophakellin, a closely related compound, was first proposed in the 1970s. thieme-connect.com This initial hypothesis suggested an oxidative cyclization of a dihydrooroidin derivative. thieme-connect.com Synthetic strategies have successfully mimicked this proposed biosynthetic step, lending credence to the idea that oroidin serves as the foundational scaffold. researchgate.netresearchgate.net

The fundamental building blocks of oroidin, and by extension this compound, are thought to derive from common amino acids. mdpi.com The pyrrole-2-carboxylic acid moiety is likely formed from proline or ornithine. nih.gov The 2-aminoimidazole portion's origin is hypothesized to be from histidine, arginine, or lysine (B10760008). nih.govmdpi.comresearchgate.net Specifically, some proposals suggest that lysine is a precursor, where the terminal amine is converted to a guanidine (B92328) and then cyclized to form the 2-aminoimidazole ring after oxidative modifications. nih.gov While the direct involvement of tyrosine in the core structure of this compound is not the primary hypothesis, brominated tyrosine derivatives are common in marine sponges and their biosynthesis provides a parallel for the halogenation steps seen in pyrrole-imidazole alkaloid pathways. asm.org

Enzymatic Mechanisms in Halogenation and Cyclization

The transformation of linear precursors into the complex, halogenated, and cyclic structure of this compound necessitates a series of specific enzymatic reactions.

The biosynthesis of this compound involves the incorporation of two bromine atoms, a common feature among many marine natural products. escholarship.org The enzymes responsible for this are halogenases, which catalyze the electrophilic substitution of bromine onto the pyrrole (B145914) ring. nih.govfrontiersin.org In marine bacteria, flavin-dependent halogenases have been identified that are responsible for the bromination of pyrrole and phenol (B47542) building blocks. escholarship.org Although the specific enzymes for this compound biosynthesis have not been characterized, it is presumed that similar enzymatic machinery is at play, selectively brominating the pyrrole precursor before or after its condensation with the imidazole-containing moiety. escholarship.org Interestingly, some biosynthetic pathways in marine bacteria also feature dehalogenating enzymes, which can remove a bromine atom to enable subsequent coupling reactions, highlighting the controlled and complex nature of halogenation in these organisms. nih.gov

The formation of the tetracyclic core of this compound is a key biosynthetic step that has been the subject of much speculation and synthetic mimicry. amazon.com.beresearchgate.netacs.org One of the earliest proposals for the related dibromophakellin involved an oxidative cyclization of a dihydrooroidin derivative. thieme-connect.com This would involve the formation of new carbon-nitrogen bonds to create the fused ring system.

More recent bio-inspired synthetic approaches have utilized Pummerer-type reactions to trigger the oxidative cyclization of dihydrooroidin derivatives, successfully yielding this compound. thieme-connect.comresearchgate.netresearchgate.net This suggests that a similar enzymatic process, potentially involving an electrophilic sulfur species, could be involved in the natural pathway. nih.gov Alternative hypotheses for related dimeric pyrrole-imidazole alkaloids have invoked single-electron transfer (SET) mechanisms to facilitate cycloadditions, suggesting that radical intermediates could play a role in the formation of these complex structures. github.ionih.gov The formation of the spirocyclic core of this compound likely involves a series of intramolecular bond formations, potentially guided by a specific enzyme to ensure the correct stereochemistry. nih.govacs.org

Comparative Biogenesis with Related Pyrrole-Imidazole Alkaloids

The biosynthetic pathway to this compound is part of a larger network that produces a diverse family of pyrrole-imidazole alkaloids. Many of these compounds, such as the phakellins, isophakellins, and cylindradines, are also thought to be derived from oroidin. thieme-connect.com The structural diversity within this family likely arises from divergent pathways branching off from a common intermediate. For example, the rearrangement of dibromophakellin to dibromoisophakellin (B34506) has been demonstrated in the lab, suggesting that similar enzymatic or spontaneous rearrangements could occur in nature. nih.gov

The biosynthesis of dimeric pyrrole-imidazole alkaloids like sceptrin (B1680891) and ageliferin (B1246841) is hypothesized to proceed through the dimerization of monomeric precursors like hymenidin. github.ionih.govumich.edu These dimerization reactions are thought to be mediated by single-electron transfer processes, leading to different cycloadducts ([2+2], [4+2], or [3+2]) and thus different skeletal structures. github.ionih.gov While this compound is a monomeric alkaloid, the underlying principles of oxidative cyclization and rearrangement are common themes in the biosynthesis of this entire class of marine natural products.

Total Chemical Synthesis of Dibromophakellstatin

Strategic Rationale for Synthetic Investigations

The complex architecture and significant biological activity of dibromophakellstatin, a pyrrole-imidazole alkaloid isolated from the marine sponge Phakellia mauritiana, have made it an attractive target for synthetic chemists. thieme-connect.comnih.gov The impetus behind its total synthesis is multifaceted, driven by the need to access larger quantities of the material for in-depth biological studies, to understand the relationship between its structure and activity, and to validate proposed biosynthetic pathways.

Access to Material for Comprehensive Biological Evaluation

The initial isolation of this compound yielded only small quantities, which, while sufficient for preliminary biological screening, were inadequate for extensive evaluation. acs.org Total synthesis provides a reliable and scalable route to obtain the necessary amounts of the natural product for comprehensive biological testing, including its potential as an antineoplastic agent. nih.govnih.gov The availability of synthetic this compound and its derivatives is crucial for detailed pharmacological studies, cellular receptor identification, and potential drug discovery and development. nih.gov

Elucidation of Structure-Activity Relationships (SAR)

Total synthesis enables the preparation of not only the natural product itself but also a variety of analogues and derivatives. nih.govresearchgate.net By systematically modifying different parts of the this compound scaffold, researchers can probe the structural features essential for its biological activity. mdpi.com For instance, studies have shown that the debromination of the pyrrole (B145914) moiety leads to a complete loss of antitumor activity, highlighting the importance of the bromine atoms. nih.gov Furthermore, the separation of enantiomers has revealed that only the naturally occurring (-)-dibromophakellstatin exhibits antitumor properties. thieme-connect.comnih.gov The ability to synthesize various derivatives is critical for developing a comprehensive structure-activity relationship (SAR) profile, which can guide the design of new compounds with improved potency and selectivity. researchgate.netmdpi.com

Validation of Proposed Biosynthetic Routes

The synthesis of this compound and related pyrrole-imidazole alkaloids provides a platform to test and validate hypothetical biosynthetic pathways. nih.govresearchgate.net Many synthetic strategies are "bioinspired," meaning they aim to mimic the proposed natural sequence of reactions. nih.govacs.org Successful biomimetic syntheses can lend experimental support to these proposals. researchgate.net For example, oxidative cyclization reactions, a key feature in many syntheses of this compound, are believed to be a crucial step in its biosynthesis from linear precursors like oroidin (B1234803). acs.orgthieme-connect.com These synthetic investigations help to unravel the complex enzymatic transformations that occur in marine organisms to produce these intricate molecules. nih.govfrontiersin.org

Racemic Total Synthesis Methodologies

Several strategies have been developed for the racemic total synthesis of this compound, with oxidative cyclization being a prominent and recurring theme.

Oxidative Cyclization Strategies

Oxidative cyclization is a powerful strategy that mimics the proposed biosynthetic formation of the tetracyclic core of this compound from a more linear precursor. acs.org This approach often involves the oxidation of a 2-aminoimidazole system, which triggers the cyclization of a tethered nucleophile to form the characteristic ring system. acs.org

A notable application of oxidative cyclization in the synthesis of (±)-dibromophakellstatin involves the use of the Pummerer reaction. acs.orgthieme-connect.comnih.gov This methodology provides a biomimetic route to the phakellin family of marine alkaloids. nih.gov

In an approach developed by Feldman and coworkers, the key step is the oxidative cyclization of a phenylthiolated dihydrooroidin derivative. acs.orgnih.gov This reaction is triggered by a Pummerer reaction, which is initiated by a hypervalent iodine reagent such as Stang's reagent, [PhI(CN)][OTf]. acs.orgcampushomepage.com The reaction proceeds through a diastereoselective oxidative cyclization of a dihydrooroidin derivative, leading to a thioimidate product. acs.orgnih.gov This thioimidate serves as a direct precursor to (±)-dibromophakellstatin. acs.org

The proposed mechanism for this transformation involves two potential pathways: a vinylogous Pummerer pathway or an additive Pummerer sequence. acs.orgthieme-connect.com While the exact mechanism has not been definitively determined, the reaction demonstrates high regioselectivity, with the desired tetracyclic product being formed exclusively. acs.orgthieme-connect.com The final conversion of the thioimidate to the urea-containing this compound is achieved through oxidative hydrolysis. acs.org This strategy showcases the utility of Pummerer reaction chemistry in the efficient construction of complex dihydrooroidin-derived natural products. acs.org

| Reactant | Reagents | Key Transformation | Product | Reference |

| Phenylthiolated dihydrooroidin derivative | Stang's reagent ([PhI(CN)][OTf]), diisopropylethylamine | Pummerer reaction-mediated oxidative cyclization | Tetracyclic thioimidate | acs.orgcampushomepage.com |

| Tetracyclic thioimidate | Oxidative hydrolysis | Conversion of thioimidate to cyclic urea (B33335) | (±)-Dibromophakellstatin | acs.org |

Hypervalent Iodine-Mediated Transformations

Hypervalent iodine reagents have proven to be powerful tools in the synthesis of this compound, primarily by facilitating key oxidative cyclization and diazidation reactions.

One notable application involves the use of a hypervalent iodine-mediated syn-diazidation to install the diamine functionality necessary for the formation of the imidazolidinone ring. acs.orgnih.govfigshare.com In this approach, a dihydrodipyrrolopyrazinone ring system is treated with a hypervalent iodine azide (B81097) reagent, such as PhI(N₃)₂, to generate a key syn-diazide intermediate. acs.orgnih.gov This transformation is diastereoselective, favoring the formation of the desired syn product. acs.org It is noteworthy that the use of different hypervalent iodine azide conditions can lead to different products; for instance, PhI(N₃)₂ can also yield an allyl-azide. acs.org The subsequent reduction of the diazide furnishes the corresponding diamine, which can then be cyclized to form the final urea moiety of this compound. synarchive.com

Another significant use of hypervalent iodine reagents is in the oxidative cyclization of a dihydrooroidin derivative. nih.govacs.orgthieme-connect.com Treatment of a suitable precursor with PhI(OAc)₂ can effect a highly efficient oxidative cyclization to yield this compound in nearly quantitative yield. nih.govacs.orgthieme-connect.com This method offers a significant improvement in efficiency over previously reported methods that utilized bromine-based oxidants. nih.govacs.org

The versatility of hypervalent iodine reagents is further demonstrated in their application to construct the cyclic guanidine (B92328) structure, including the N,N'-aminal moiety, in related pyrrole-imidazole alkaloids. researchgate.net

Table 1: Hypervalent Iodine-Mediated Reactions in this compound Synthesis

| Reaction Type | Reagent(s) | Key Intermediate/Product | Reference(s) |

| syn-Diazidation | PhI(N₃)₂ | syn-Diazide | acs.orgnih.gov |

| Oxidative Cyclization | PhI(OAc)₂ | This compound | nih.govacs.orgthieme-connect.com |

| Oxidative Cyclization | PhI(CN)OTf | 3,3-spirocyclic 2-(phenylthio)indolenines or oxindoles | researchgate.net |

N-Bromosuccinimide (NBS)-Mediated Oxidative Cyclization

N-Bromosuccinimide (NBS) has emerged as a key reagent for mediating the oxidative cyclization step in several total syntheses of this compound and its analogs. researchgate.netnih.govacs.org This methodology often mimics a proposed biosynthetic pathway, providing a concise route to the tetracyclic core. acs.org

In a biomimetic approach, NBS is used to activate an alkene intermediate in the presence of a protected guanidine nucleophile. nih.gov This facilitates a one-pot addition of the guanidine across the double bond, leading to the formation of the tetracyclic framework of dibromophakellin, a closely related natural product. nih.gov A similar strategy has been employed for the synthesis of this compound itself, where NBS in trifluoroacetic acid (TFA) is used as the oxidant to transform a cyclic urea precursor into the final product. researchgate.net

The effectiveness of NBS in promoting oxidative cyclization has been demonstrated in the synthesis of various members of the phakellin family. researchgate.net Mechanistic studies suggest that these transformations can proceed through different pathways, including a Pummerer-type reaction when a thioether is present in the substrate. researchgate.netacs.org In such cases, NBS facilitates the electrophilic activation of the sulfur atom, triggering a cyclization cascade. researchgate.net

It is important to note that the reaction conditions, particularly the acidity, must be carefully controlled. For instance, treating dihydrooroidin with NBS in trifluoroacetic acid can lead to a spirocyclization, a different reaction pathway than the desired oxidative cyclization for this compound. researchgate.net

Table 2: NBS-Mediated Oxidative Cyclization in the Synthesis of Phakellin Analogs

| Starting Material | Product | Key Reaction | Reference(s) |

| Alkene intermediate with protected guanidine | (±)-Dibromophakellin | Olefin activation and guanidine addition | nih.gov |

| Cyclic urea precursor | This compound | Oxidative cyclization | researchgate.net |

| Dihydrooroidin | Spirocyclic product | Spirocyclization | researchgate.net |

Three-Component Annellation Protocol for Imidazolidinone Ring Formation

A highly efficient and convergent approach to the synthesis of this compound involves a three-component annulation reaction to construct the crucial imidazolidinone ring. nih.govresearchgate.netnih.gov This key step assembles a tricyclic enamide, a nitrene source, and a carbamoyl (B1232498) building block in a single operation. nih.govresearchgate.net

The efficiency of the annulation was found to be significantly improved by using a debrominated dipyrrolopyrazinone precursor, which led to the development of a second-generation synthesis. nih.govresearchgate.net The enantioselective version of this three-component annulation has also been developed, utilizing a chiral enamide derived from hydroxyproline (B1673980). nih.govsemanticscholar.org The stereocenter in the chiral auxiliary effectively controls the stereochemistry of the annulation, yielding the desired intermediate as a single diastereoisomer. nih.govsemanticscholar.org

This three-component annulation provides a powerful and modular method for the construction of the complex tetracyclic core of this compound and is a testament to the ingenuity of modern synthetic chemistry.

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a powerful and efficient strategy for the synthesis of this compound. nih.govacs.orgnih.govcapes.gov.bramanote.com This approach allows for the direct coupling of an imidazolinone core with a suitable vinyl bromide, streamlining the synthetic route. nih.govacs.org

A significant advantage of this method is the in situ generation of palladium black, which can then be utilized as the catalyst for the subsequent hydrogenation step. thieme-connect.com The scope of this palladium-catalyzed C-arylation and vinylation of imidazolinones has been explored, demonstrating tolerance for various functional groups. nih.gov

The synthetic utility of this C-H activation methodology highlights its potential for the efficient construction of complex natural products. nih.govacs.orgamanote.com

Table 3: Palladium-Catalyzed C-H Functionalization for this compound Synthesis

| Catalyst System | Reaction Type | Key Transformation | Overall Yield | Reference(s) |

| Pd(OAc)₂/NaOAc in DMSO | C-H Vinylation | Direct coupling of imidazolinone and vinyl bromide | 40% (5 steps) | nih.govacs.orgnih.govcapes.gov.br |

Other Significant Multistep Linear and Convergent Syntheses

Beyond the specific strategies detailed above, several other notable multistep linear and convergent syntheses of this compound have been reported. These approaches often feature unique key steps and highlight the diverse tactics employed to conquer the structural complexity of this marine alkaloid.

One early synthesis of racemic this compound was accomplished in five steps, with the crucial transformation being the formation of the D-ring through the reaction of an electron-rich enamine with a nitrogen electrophile. thieme-connect.com This unusual imidazolidinone annulation proved to be an effective method for constructing the tetracyclic core. thieme-connect.com

Another approach utilized a Pummerer reaction to trigger the oxidative cyclization of a dihydrooroidin derivative, providing access to this compound, as well as the related compounds dibromophakellin and dibromoagelaspongin. researchgate.net This biomimetic strategy is inspired by a putative biosynthetic pathway. researchgate.net

A convergent synthesis of (±)-mersicarpine, a related indole (B1671886) alkaloid, employed a flexible strategy that could potentially be adapted for the synthesis of other polycyclic indole structures. acs.org

These diverse synthetic routes, both linear and convergent, underscore the continuous efforts and creative solutions developed by the synthetic chemistry community to access complex and biologically active natural products like this compound.

Enantioselective Total Synthesis Approaches

The significant biological activity of this compound has spurred the development of enantioselective total syntheses to access specific stereoisomers. These approaches are crucial for elucidating the structure-activity relationships of this potent marine natural product.

Chiral Pool-Based Strategies

Chiral pool-based strategies have been instrumental in achieving the enantioselective total synthesis of this compound. These approaches utilize readily available chiral starting materials to introduce the desired stereochemistry, which is then carried through the synthetic sequence.

One prominent example employs L-proline as the chiral source. researchgate.net In Romo's synthesis of (+)-phakellstatin, a diketopiperazine derived from the dimerization of proline is a key intermediate. nih.gov A subsequent Hofmann rearrangement simultaneously constructs the C10-N9 bond and forms the final cyclic urea, confirming the absolute configuration of the natural product. nih.gov

In another approach, Lindel and coworkers utilized hydroxyproline to construct an optically active tricyclic enamide. nih.govsemanticscholar.orgnih.gov The stereogenic center derived from hydroxyproline, specifically the TBS-protected hydroxy group in an axial conformation, effectively directs the stereochemical outcome of a subsequent three-component imidazolidinone annulation. nih.govsemanticscholar.org This strategy led to the first total synthesis of (-)-dibromophakellstatin. nih.govsemanticscholar.org

The use of D-arabinose as a chiral precursor has also been reported in the synthesis of related pyrrole-2-aminoimidazole alkaloids, demonstrating the versatility of carbohydrates in chiral pool synthesis. nih.gov

These chiral pool-based syntheses have not only provided access to enantiomerically pure this compound but have also been crucial in determining the absolute stereochemistry of this and related natural products. nih.govebi.ac.uk

Table 4: Chiral Pool-Based Syntheses of this compound and Analogs

| Chiral Starting Material | Key Strategy | Target Molecule | Reference(s) |

| L-Proline | Diketopiperazine desymmetrization, Hofmann rearrangement | (+)-Phakellstatin | nih.gov |

| Hydroxyproline | Diastereoselective three-component imidazolidinone annulation | (-)-Dibromophakellstatin | nih.govsemanticscholar.orgnih.gov |

| D-Arabinose | Elaboration to establish stereochemical relationships | Related Pyrrole-2-Aminoimidazole Alkaloids | nih.gov |

Desymmetrization of C2-Symmetric Diketopiperazines

A key strategy in the enantioselective total synthesis of (+)-dibromophakellstatin involves the desymmetrization of a C2-symmetric diketopiperazine, specifically (S,S)-cyclo(Pro, Pro). acs.orgnih.govscribd.com This approach allows for the establishment of the crucial stereochemistry early in the synthetic sequence. The process begins with the generation of monoenolates from these proline-derived piperazine-2,5-diones. acs.org

These enolates are then trapped with various electrophiles in a highly diastereoselective manner, yielding functionalized diketopiperazines. acs.org This diastereoselective acylation is a pivotal step, effectively breaking the symmetry of the starting material and setting a specific stereochemical course for the rest of the synthesis. acs.orgnih.govscribd.com The relative stereochemistry of the resulting functionalized diketopiperazines has been confirmed through methods such as single-crystal X-ray analysis and Nuclear Overhauser Effect (NOE) experiments. acs.org This desymmetrization strategy provides a foundational framework for the asymmetric synthesis of not only phakellstatin and its derivatives but also related alkaloids like phakellin. acs.org

Asymmetric Synthetic Transformations for Stereocontrol

Beyond the initial desymmetrization, several other asymmetric transformations are critical for achieving stereocontrol throughout the synthesis of this compound. One notable method is the enamide-type Overman rearrangement, which has been successfully applied to the enantioselective total syntheses of (+)-dibromophakellin and (+)-dibromophakellstatin. researchgate.netnih.gov This rearrangement is instrumental in the preparation of quaternary chiral aminals. nih.gov

Furthermore, a tandem Hofmann rearrangement/cyclization sequence plays a crucial role in the later stages of the synthesis. This tandem reaction simultaneously introduces the C10 quaternary aminal center and forms the cyclic urea moiety, a characteristic feature of the phakellstatin core. acs.orgnih.gov The successful execution of these asymmetric transformations underscores the intricate strategies required to construct the complex, stereochemically rich architecture of this compound.

Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies, aiming to understand the molecular features essential for its biological activity and to potentially develop more potent or selective compounds.

Introduction of Structural Modifications for SAR Studies

Limited SAR studies on this compound have revealed the critical importance of certain structural features for its antitumor activity. nih.gov The two bromine atoms on the pyrrole ring are considered essential, as their removal leads to a significant loss of activity. nih.gov This highlights the role of the halogen substituents in the molecule's biological function.

Furthermore, the cyclic urea moiety is also believed to be important for its anticancer properties, a feature that distinguishes it from the related phakellins, which lack this functional group and are also devoid of anticancer activity. nih.gov To further probe the SAR, various analogues have been synthesized, including bromophakellstatin and the parent compound phakellstatin itself, which is often a key intermediate in the total synthesis of this compound. nih.gov The synthesis of these closely related compounds allows for a systematic evaluation of how structural modifications impact biological efficacy.

| Compound | Key Structural Feature | Activity |

| This compound | Two bromine atoms, cyclic urea | Potent antitumor activity |

| Phakellstatin | Cyclic urea, no bromine atoms | Dramatically reduced antitumor activity |

| Phakellins | Lacks cyclic urea | No anticancer activity |

Diversification at Specific Molecular Positions (e.g., Ring C functionalization)

To explore the SAR in greater detail, efforts have been made to diversify the this compound scaffold at specific positions, such as the C-ring (pyrrolidine ring). researchgate.net A study focused on the synthesis of C-ring-functionalized derivatives of (-)-dibromophakellstatin involved starting from a hydroxy derivative. researchgate.net This hydroxyl group was converted to a triflate, which then allowed for etherification via an epimerizing nucleophilic substitution. researchgate.net

This approach led to the identification of (12R)-dibromo-12-hydroxyphakellstatin as a highly cytotoxic derivative, exhibiting an average IC50 value of 1.4 μM against a panel of twelve human cancer cell lines. researchgate.net Interestingly, its diastereomer, the 12S-hydroxy derivative, was found to be inactive, underscoring the high stereochemical sensitivity of the biological activity. researchgate.net Another strategy for diversification involves a palladium-catalyzed direct functionalization of the imidazolinone core, which provides a modern approach to creating analogues by coupling the imidazolinone with various vinyl bromides, thus modifying the aliphatic backbone. campushomepage.com

Synthesis of Debrominated or Modified Heterocyclic Variants

The synthesis of debrominated and other modified heterocyclic variants of this compound provides further insight into the SAR. The complete removal of the bromine atoms, resulting in phakellstatin, has been shown to cause a dramatic loss of antitumor activity, confirming the importance of the halogens. nih.gov

In addition to debromination, other heterocyclic modifications have been explored. For instance, a dichlorocyclopropane derivative of phakellstatin was synthesized and found to exhibit more potent, albeit less selective, antitumor activity than this compound, with an average IC50 of 7 μM against 36 cell lines. nih.gov The synthesis of such variants often involves late-stage modifications of a common intermediate. For example, the synthesis of (±)-dibromophakellstatin can proceed through the late-stage dibromination of phakellstatin using N-bromosuccinimide (NBS). acs.org This modular approach allows for the generation of various analogues for biological evaluation.

Biological Activities and Molecular Mechanisms of Dibromophakellstatin

In Vitro Cytostatic and Antineoplastic Activity Profiles

The primary evidence for the anticancer potential of Dibromophakellstatin stems from extensive in vitro screening against a panel of human tumor cell lines. These studies have established its profile as a compound with selective antitumor activity.

This compound has shown notable efficacy against a range of human cancer cell lines in cell survival and proliferation assays. nih.gov The racemic mixture of this compound was evaluated against 36 different human tumor cell lines, demonstrating a distinct selectivity profile. nih.govnih.gov The most sensitive cell line identified was the ovarian cancer cell line OVXF 899L. nih.govgpoh.de Significant activity was also observed against glioblastoma, non-small cell lung cancer, and uterine cancer cell lines. nih.govnih.govgpoh.de Further studies separating the enantiomers revealed that the naturally occurring (-)-dibromophakellstatin is the biologically active form responsible for the antitumor effects. nih.gov

The inhibitory concentrations (IC50) for the most sensitive cell lines are detailed below.

| Cancer Type | Cell Line | IC50 (μM) |

|---|---|---|

| Ovarian Cancer | OVXF 899L | 0.60 |

| Glioblastoma | CNXF 498NL | 0.93 |

| Non-Small Cell Lung Cancer | LXF 529L | 0.96 |

| Uterus Cancer | UXF 1138L | 1.21 |

The cytostatic activity of this compound has been quantified through in vitro assays that measure the inhibition of cell proliferation and survival. nih.gov These assays are standard methods for assessing the potential of a compound to halt the growth and division of cancer cells. The potent activity of this compound in these tests confirms its ability to interfere with the processes that govern cancer cell multiplication and viability. msdvetmanual.comnih.gov

While this compound demonstrates clear inhibition of cancer cell proliferation and survival, detailed studies specifically elucidating its role in the induction of apoptosis (programmed cell death) or cell cycle arrest are not extensively documented in the reviewed scientific literature. The precise mechanisms by which it halts cell growth—whether through triggering apoptosis, causing arrest at specific checkpoints in the cell cycle, or other cytostatic pathways—remain an area for further investigation.

Investigation of Molecular Targets and Mechanism of Action (MOA)

Research into the molecular underpinnings of this compound's bioactivity has identified a key cellular target, providing insight into its mechanism of action.

Emerging evidence has identified the proteasome as a molecular target for this compound. The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins and is a validated target in cancer therapy.

Studies have shown that this compound inhibits the proteolytic activity of the human 20S proteasome. clinicalgate.com The 20S proteasome is the catalytic core of the larger 26S proteasome complex. clinicalgate.com this compound was found to reduce the proteolytic activity of the 20S proteasome with an IC50 value of 12 µM. clinicalgate.com This inhibitory action on a crucial component of cellular protein degradation machinery represents a potential mechanism through which this compound exerts its cytostatic and antineoplastic effects. clinicalgate.com

Proteasome Inhibition Studies

Modulation of Immunoproteasome Function

This compound has been identified as an inhibitor of the human 20S proteasome and the i20S immunoproteasome catalytic core. nih.govnih.govacs.orgresearchgate.net The proteasome is a critical cellular complex responsible for the degradation of most intracellular proteins, playing a key role in protein homeostasis. The immunoproteasome is a specialized form of the proteasome found in cells of hematopoietic origin and in other cells following exposure to inflammatory signals like interferon-γ. It is integral to the generation of peptides for presentation by MHC class I molecules, a crucial step in the adaptive immune response.

Research has demonstrated that this compound inhibits the chymotrypsin-like and caspase-like activities of the 26S proteasome, as well as the chymotrypsin-like activity of the immunoproteasome, with IC50 values in the low micromolar range. researchgate.net Specifically, one study reported an IC50 of 12 µM for this compound against the proteolytic activity of the human 20S proteasome. nih.gov This inhibitory action on the central catalytic component of both the constitutive proteasome and the immunoproteasome underscores its potential to modulate immune responses and interfere with cellular processes that are highly dependent on proteasomal activity, such as cancer cell proliferation.

Prevention of Ubiquitinylated Protein Degradation

A direct consequence of proteasome inhibition is the prevention of the degradation of proteins that have been tagged for destruction by the ubiquitin system. While direct studies on this compound's effect on specific ubiquitinylated proteins are limited, the closely related oroidin (B1234803) alkaloid, palau'amine, has been shown to prevent the degradation of ubiquitinylated proteins in cell culture. nih.govnih.govacs.org

A key substrate of the ubiquitin-proteasome system is the inhibitor of κB, IκBα. In resting cells, IκBα sequesters the nuclear factor-κB (NF-κB) transcription factor in the cytoplasm. nih.gov Upon cellular stimulation by signals such as cytokines, IκBα is rapidly ubiquitinylated and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, immunity, and cell survival. By inhibiting the proteasome, compounds like palau'amine prevent the degradation of IκBα, leading to an accumulation of cytosolic ubiquitinylated IκBα and thereby blocking the activation of the NF-κB signaling pathway. nih.gov Given that this compound also inhibits the proteasome, it is expected to exert a similar effect, preventing the degradation of IκBα and other ubiquitin-tagged proteins.

Enzyme Inhibition Profiles (e.g., Histone Deacetylases (HDACs))

Currently, there is no publicly available scientific literature to suggest that this compound has been screened for or possesses inhibitory activity against histone deacetylases (HDACs). Extensive searches of scientific databases have not yielded any studies linking this compound to the modulation of HDAC enzymes. Therefore, its profile as an HDAC inhibitor remains uncharacterized.

Modulation of Cellular Processes and Signaling Pathways

The primary mechanism of action identified for this compound, the inhibition of the proteasome, has profound effects on numerous cellular processes and signaling pathways. By preventing the degradation of key regulatory proteins, this compound can induce cell cycle arrest and apoptosis.

The most direct signaling pathway modulated by this compound through its inhibition of the proteasome is the NF-κB pathway. As detailed in section 5.2.1.3, by preventing the degradation of IκBα, this compound effectively suppresses the activation of NF-κB. nih.gov This has significant implications, as the NF-κB pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival and proliferation.

Speculation on Novel Mechanism of Action based on Selectivity

The cytotoxic activity of rac-dibromophakellstatin has been evaluated against a panel of 36 human cancer cell lines, revealing a selective profile of antitumor activity. nih.gov This selectivity suggests that its mechanism of action may be novel and not shared by broadly cytotoxic agents. nih.gov

The most sensitive cell line identified was the ovarian cancer cell line OVXF 899L, with an IC50 value of 0.60 µM. nih.gov Other sensitive cell lines included the glioblastoma cell line CNXF 498NL (IC50 of 0.93 µM), the non-small cell lung cancer cell line LXF 529L (IC50 of 0.96 µM), and the uterus cancer cell line UXF 1138L (IC50 of 1.21 µM). nih.gov The differential sensitivity of various cancer cell lines to this compound could be attributed to several factors, such as differences in drug uptake, metabolism, or the specific reliance of certain cancer types on pathways that are targeted by the compound, like the ubiquitin-proteasome system. The distinct pattern of activity observed for this compound may indicate a unique mode of interaction with its target or the modulation of a specific subset of cellular proteins, warranting further investigation into its precise molecular interactions. nih.gov

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| OVXF 899L | Ovarian Cancer | 0.60 |

| CNXF 498NL | Glioblastoma | 0.93 |

| LXF 529L | Non-Small Cell Lung Cancer | 0.96 |

| UXF 1138L | Uterus Cancer | 1.21 |

Structure-Activity Relationship (SAR) Studies and Molecular Features

Criticality of Bromine Substituents for Activity

Structure-activity relationship (SAR) studies have highlighted the critical role of the bromine substituents on the this compound molecule for its biological activity. Research has shown that the removal of the bromine atoms from the pyrrole (B145914) moiety results in a complete loss of antitumor activity. nih.gov This finding indicates that the electronic and steric properties conferred by the bromine atoms are essential for the compound's interaction with its molecular target, the proteasome.

Furthermore, studies on the enantiomers of this compound have revealed that the biological activity is stereospecific. Separation of the racemic mixture demonstrated that only the naturally occurring (-)-dibromophakellstatin possesses antitumor activity, while the (+)-enantiomer is inactive. nih.gov This stereoselectivity, combined with the necessity of the bromine atoms, provides valuable insights for the design of future analogs with potentially enhanced potency and selectivity.

| Compound | Modification | Antitumor Activity |

|---|---|---|

| (-)-Dibromophakellstatin | Natural enantiomer | Active |

| (+)-Dibromophakellstatin | Unnatural enantiomer | Inactive |

| Debrominated analog | Removal of bromine atoms from the pyrrole ring | Inactive |

Importance of the Urea (B33335)/Guanidine (B92328) Moiety for Biological Effects

The structural architecture of this compound, like many pyrrole-imidazole marine alkaloids, features a characteristic cyclic urea or guanidine moiety which is crucial for its biological functions. researchgate.net These nitrogen-rich functional groups are frequently found in biologically active natural products and pharmaceuticals. scholaris.ca The nitrogen atoms in these moieties can act as hydrogen bond acceptors, facilitating interactions with biological targets. scholaris.ca

The significance of this structural component to the bioactivity of this compound and related compounds has been demonstrated through comparative studies. Research involving a synthetic analogue that lacked the fused urea or guanidine ring system showed a complete loss of activity. nih.gov This finding strongly indicates that this specific part of the molecule is a requirement for its biological effects, such as the inhibition of the human 20S proteasome. nih.gov The presence of the urea/guanidine functionality is a common feature among members of the oroidin family of alkaloids, which are known for their diverse and potent biological activities, including anticancer properties. researchgate.netnih.gov

Role of Stereochemistry in Potency and Selectivity (e.g., (-)-enantiomer)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the potency and selectivity of many drugs and biologically active compounds. nih.govnih.gov For chiral molecules like this compound, the two non-superimposable mirror images, known as enantiomers, can interact differently with chiral biological systems such as enzymes and receptors. nih.govyoutube.com This can lead to significant variations in their pharmacological profiles, with one enantiomer (the eutomer) often being responsible for the desired therapeutic effect while the other (the distomer) may be less active or contribute to side effects. researchgate.net

The naturally occurring form of this compound is the (-)-enantiomer, which was first isolated in 1997. nih.gov Subsequent synthetic efforts have produced both the natural (-)-enantiomer and its unnatural (+)-enantiomer, allowing for the investigation of their differential biological activities. In the context of drug action, single-enantiomer formulations can offer greater selectivity for biological targets, potentially leading to improved therapeutic outcomes compared to a racemic mixture (a 1:1 mixture of both enantiomers). nih.govresearchgate.net While the specific differences in potency and selectivity between the enantiomers of this compound are a subject of ongoing research, the principles of stereochemistry suggest that the (-)-enantiomer's specific spatial orientation is key to its interaction with its molecular targets. nih.govresearchgate.net

Analysis of Core Tetracyclic Framework Contributions

The biological activity of this compound is intrinsically linked to its rigid, tetracyclic core structure. researchgate.net This complex framework is a defining feature of several related pyrrole-imidazole alkaloids, which are recognized for their significant biological activities, including anticancer and adrenoceptor agonistic effects. researchgate.net The tetracyclic system serves as a rigid scaffold that positions the key functional groups, such as the dibromopyrrole and the cyclic urea moiety, in a specific spatial orientation for optimal interaction with their biological targets.

The synthesis of this core structure has been a major focus for organic chemists, not only due to its complexity but also to enable a deeper understanding of its contribution to bioactivity. researchgate.net Studies on related compounds have confirmed that the integrity of this framework is essential. For instance, in the broader class of oroidin-derived alkaloids, the polycyclic nature of the molecules is a determinant for their mechanism of action, such as the inhibition of the human proteasome. nih.govnih.gov The unique and constrained conformation of the tetracyclic system in this compound is therefore considered fundamental to its potent cell growth inhibitory properties. nih.gov

Comparative Biological Activity with Related Natural Products

Comparison with Dibromophakellin and Phakellstatin

This compound belongs to a family of structurally related marine alkaloids that includes dibromophakellin and the broader class of phakellstatins. nih.gov These compounds share a common tetracyclic core but differ in the nature of their cyclic amine functionality; dibromophakellin contains a cyclic guanidine, whereas this compound possesses a cyclic urea. This structural difference influences their biological activity.

Both this compound and dibromophakellin have been shown to inhibit the chymotrypsin-like (CT-L) and caspase-like (Casp-L) activities of the human 20S proteasome. nih.gov However, comparative assays revealed differences in their potency. This compound exhibited an IC₅₀ value of 12 µM for the inhibition of proteolytic activity, whereas dibromophakellin was less potent, with an IC₅₀ of 25 µM. nih.gov Both compounds are recognized for their potent cell growth inhibitory activity against a variety of cancer cell lines. nih.gov

| Compound | Target | IC₅₀ (µM) |

| This compound | Human 20S Proteasome | 12 |

| Dibromophakellin | Human 20S Proteasome | 25 |

This table displays the half-maximal inhibitory concentration (IC₅₀) values for the inhibition of the human 20S proteasome's proteolytic activity.

Relationship to Oroidin and Palau'amine Bioactivity

This compound is part of the larger oroidin family of alkaloids, a diverse group of marine sponge metabolites characterized by a pyrrole-2-carboxamide and a 2-aminoimidazoline moiety or its derivatives. nih.gov Oroidin itself is considered a key biogenetic precursor for many more complex alkaloids, including the phakellins, phakellstatins, and the architecturally complex palau'amine. researchgate.net

The biological activities of these compounds are often related. This compound, dibromophakellin, and palau'amine all inhibit the proteolytic activity of the human 20S proteasome and the i20S immunoproteasome. nih.govnih.govacs.org Palau'amine, a dimeric pyrrole-imidazole alkaloid, is a particularly potent inhibitor, with IC₅₀ values in the low micromolar range (4–7 µM) against the purified human proteasome. nih.gov This shared mechanism of action, targeting a fundamental cellular process of protein degradation, may underlie the potent cytotoxic and immunosuppressive properties observed for these related natural products. nih.govnih.gov The structural resemblance, originating from the common precursor oroidin, translates into a related, though not identical, spectrum of biological activity.

| Compound | Family | Shared Biological Target |

| This compound | Oroidin Alkaloid | Human 20S Proteasome |

| Dibromophakellin | Oroidin Alkaloid | Human 20S Proteasome |

| Palau'amine | Oroidin Alkaloid | Human 20S Proteasome |

| Oroidin | Oroidin Alkaloid | Biogenetic Precursor |

This table highlights the relationship between this compound and related natural products.

Advanced Research Methodologies and Applications for Dibromophakellstatin

Chemical Biology Approaches for Target Deconvolution

To identify the specific cellular components with which dibromophakellstatin interacts, chemical biology provides powerful tools that involve modifying the natural product to create specialized probes. These probes are designed to retain the biological activity of the parent compound while incorporating features that enable the isolation or visualization of its binding partners.

Synthesis of Affinity Probes for Binding Protein Isolation

The identification of direct protein targets is a critical step in elucidating a drug's mechanism of action. Affinity-based chemical probes are invaluable for this purpose. frontiersin.org The synthesis of such a probe based on the this compound scaffold would involve the strategic introduction of two key components: a reactive group for covalent modification of the target and a reporter group for detection and isolation. frontiersin.org

The design process typically begins with the core ligand, this compound, which provides selectivity for the protein of interest. frontiersin.org A linker arm is then attached to a position on the molecule that is non-essential for its biological activity. This position is often determined through structure-activity relationship (SAR) studies. At the terminus of this linker, a reporter tag, such as biotin (B1667282), is attached. The high-affinity interaction between biotin and streptavidin can then be exploited for the enrichment and isolation of the this compound-protein complex from a cell lysate using streptavidin-coated beads. Subsequent analysis by mass spectrometry can identify the isolated proteins. The total synthesis of this compound has been achieved, which opens avenues for creating such derivatized probes for biological studies. nih.govnih.gov

Development of Fluorescent Derivatives for Cellular Localization

Understanding where a compound localizes within a cell can provide crucial clues about its function and potential targets. nih.gov Fluorescent probes, created by attaching a fluorophore to a bioactive molecule, are essential tools for visualizing subcellular distribution. nih.govrsc.org The development of a fluorescent derivative of this compound would involve conjugating it with a fluorescent dye.

The key challenge in designing such a probe is to ensure that the addition of the bulky fluorophore does not disrupt the compound's native biological activity or alter its cellular uptake and distribution. nih.gov The choice of fluorophore and the point of attachment on the this compound molecule are critical considerations. Once a bioactive fluorescent derivative is synthesized, confocal fluorescence microscopy can be used to track its accumulation in specific organelles or cellular compartments in real-time within living cells. rsc.org This information can help narrow the search for the compound's molecular target. nih.gov For instance, if the probe accumulates in the mitochondria, it would suggest that its targets are likely mitochondrial proteins.

Computational Chemistry and Molecular Modeling Studies

Computational methods offer a powerful, non-invasive way to predict and analyze the interactions between small molecules like this compound and their macromolecular targets. dntb.gov.ua These in silico techniques can guide experimental work and provide detailed insights at an atomic level.

Ligand-Protein Docking for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. dntb.gov.uanih.gov This method employs scoring functions to estimate the binding affinity, which is often expressed in terms of binding energy (kcal/mol). umpr.ac.id For this compound, which has been identified as an inhibitor of the 20S proteasome, docking studies can be used to predict its binding mode within the catalytic subunits of this protein complex. nih.gov

The process involves generating a three-dimensional model of both this compound and the target protein. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's active site, calculating the binding energy for each pose. umpr.ac.id The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex, thereby guiding the design of more potent analogs.

Table 1: Representative Data from a Hypothetical Ligand-Protein Docking Study

| Parameter | Value |

| Protein Target | Human 20S Proteasome (β5 subunit) |

| Ligand | This compound |

| Docking Software | AutoDock Vina |

| Predicted Binding Affinity | -9.8 kcal/mol |

| Key Interacting Residues | Thr1, Arg19, Gly47 |

| Types of Interactions | Hydrogen Bonding, Hydrophobic Contacts |

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of the binding event, the reality is that both ligands and proteins are dynamic entities. nih.govkobv.de Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. nih.govkobv.de

An MD simulation of the this compound-proteasome complex would involve calculating the forces between all atoms in the system and using these forces to predict their movements over a specific time period, typically nanoseconds to microseconds. dntb.gov.ua This allows researchers to:

Assess the stability of the binding pose predicted by docking.

Observe conformational changes in the protein or ligand upon binding. nih.gov

Identify the role of solvent molecules, such as water, in mediating the interaction.

Calculate the binding free energy with greater accuracy by accounting for entropic contributions. nih.gov

These simulations provide a more realistic and detailed understanding of the molecular recognition process, complementing the insights gained from static docking studies. nih.gov

Advanced Analytical Techniques for Biological Studies

A variety of advanced analytical techniques are essential for characterizing the biological effects of this compound and confirming the hypotheses generated from chemical biology and computational studies. These methods provide quantitative data on how the compound affects cellular systems. omicsonline.org

Modern bioanalytical studies often employ a range of chromatographic and spectroscopic methods. omicsonline.org High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a cornerstone technique for quantifying the compound in biological matrices and studying its metabolism. For target identification, proteomics approaches are particularly powerful. For example, after isolating potential binding partners using an affinity probe, the proteins can be digested into peptides and identified using LC-MS/MS. Furthermore, techniques like Raman spectroscopy can offer label-free analysis of the molecular content of cells, providing a holistic view of the biochemical changes induced by this compound treatment. spectroscopyonline.com

Table 2: Advanced Analytical Techniques and Their Applications

| Technique | Application for this compound Research |

| LC-MS/MS | Identification of proteins that bind to affinity probes; metabolite profiling. |

| Confocal Microscopy | Real-time visualization of the subcellular localization of fluorescent derivatives. |

| X-ray Crystallography | Determining the high-resolution 3D structure of this compound bound to its protein target. |

| Surface Plasmon Resonance (SPR) | Quantifying the binding kinetics (association and dissociation rates) between this compound and its target. |

| Raman Spectroscopy | Label-free chemical imaging of cells to monitor molecular changes induced by the compound. spectroscopyonline.com |

Chiral HPLC for Enantiomeric Separation and Purity

The enantioselective synthesis of this compound is a critical area of research, as the stereochemistry of the molecule can profoundly influence its biological activity. nih.govnih.govacs.orgacs.org High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is an indispensable analytical technique for the separation and purification of enantiomers, ensuring the enantiomeric purity of synthetically derived this compound. nih.govmdpi.com

Chiral HPLC methods are developed by screening a variety of CSPs, which are typically based on polysaccharides such as cellulose (B213188) or amylose (B160209) derivatives. nih.govrsc.org The separation mechanism relies on the differential interactions between the enantiomers of this compound and the chiral environment of the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times for the respective enantiomers.

The development of a robust chiral HPLC method for this compound would involve optimizing several parameters to achieve baseline separation of the enantiomers. This includes the selection of the appropriate chiral column, the composition of the mobile phase (often a mixture of organic solvents like hexane (B92381) and isopropanol (B130326) or acetonitrile), and the flow rate. The data obtained from such analyses are crucial for confirming the success of an enantioselective synthesis and for providing enantiomerically pure material for biological testing.

Table 1: Key Parameters in Chiral HPLC Method Development for this compound

| Parameter | Description | Typical Options/Considerations |

| Chiral Stationary Phase (CSP) | The core of the separation, providing a chiral environment for differential interaction with enantiomers. | Polysaccharide-based (e.g., Chiralcel®, Chiralpak®), protein-based, cyclodextrin-based. |

| Mobile Phase | The solvent system that carries the analyte through the column. Its composition affects retention and resolution. | Normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), polar organic mode. |

| Flow Rate | The speed at which the mobile phase moves through the column, influencing analysis time and peak shape. | Typically in the range of 0.5 - 2.0 mL/min. |

| Temperature | Can affect the thermodynamics of the chiral recognition process and the viscosity of the mobile phase. | Often controlled to ensure reproducibility. |

| Detector | Used to detect the separated enantiomers as they elute from the column. | UV-Vis is common for chromophoric compounds like this compound. |

Mass Spectrometry-Based Proteomics for Target Validation

Identifying the cellular targets of a bioactive compound is fundamental to understanding its mechanism of action. Mass spectrometry (MS)-based proteomics has emerged as a powerful and unbiased approach for target identification and validation. nih.govmq.edu.au In the context of this compound, proteomics can be employed to confirm its interaction with specific cellular proteins and to identify potential off-target effects.

One common strategy is affinity-based protein profiling. This involves chemically modifying this compound to create a probe that can be immobilized on a solid support, such as beads. This "bait" is then incubated with a cell lysate, allowing it to bind to its target proteins. After washing away non-specifically bound proteins, the target proteins are eluted and identified using mass spectrometry. stonybrookmedicine.edu

Another approach is competitive activity-based protein profiling (ABPP). In this method, a broad-spectrum probe that targets a class of enzymes is used in competition with this compound. A reduction in the labeling of a specific protein by the probe in the presence of this compound indicates that the natural product binds to that protein. nih.gov

Furthermore, thermal proteome profiling (TPP) can be utilized. This technique assesses the changes in protein thermal stability upon ligand binding. Proteins that bind to this compound will typically exhibit increased thermal stability, which can be quantified across the proteome using mass spectrometry.

Table 2: Mass Spectrometry-Based Proteomic Strategies for Target Validation of this compound

| Strategy | Principle | Key Steps |

| Affinity-Based Protein Profiling | A "bait" molecule (derivatized this compound) is used to capture its "prey" (target proteins) from a cell lysate. | 1. Synthesis of an affinity probe. 2. Incubation with cell lysate. 3. Enrichment of probe-protein complexes. 4. Elution and identification of proteins by MS. |

| Competitive Activity-Based Protein Profiling (ABPP) | Competition between this compound and a broad-spectrum probe for binding to a target protein. | 1. Treatment of cell lysate with this compound. 2. Addition of a broad-spectrum probe. 3. Analysis of probe-labeled proteins by MS to identify proteins with reduced labeling. |

| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of a protein, which is measured on a proteome-wide scale. | 1. Treatment of cells or lysate with this compound. 2. Heating to different temperatures. 3. Quantification of the remaining soluble proteins by MS. |

Potential Applications in Chemical Biology Research

The unique biological activity of this compound positions it as a valuable tool for chemical biology research, enabling the dissection of complex cellular processes.

Utilization as a Biochemical Probe for Cellular Pathways

As a potent and specific inhibitor of a key cellular process, this compound can be utilized as a biochemical probe to investigate the roles of its target pathway in various cellular contexts. nih.govcalacademy.org For instance, by acutely inhibiting its target, researchers can observe the downstream consequences on signaling pathways, gene expression, and other cellular functions. This allows for the elucidation of the intricate connections between the target pathway and broader cellular networks. nih.gov

Chemically modified versions of this compound, such as fluorescently labeled or biotinylated derivatives, can be synthesized to visualize the subcellular localization of its target or to facilitate pull-down experiments to identify interacting proteins. These probes can provide valuable spatial and temporal information about the function of the target pathway within the cell.

Tool Compound for Investigating Proteasome Biology

Research has demonstrated that this compound and related oroidin-alkaloids, such as Palau'amine and Dibromophakellin, are inhibitors of the human 20S proteasome. nih.gov The proteasome is a large protein complex responsible for the degradation of a majority of intracellular proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and the stress response. mdpi.comscispace.comresearchgate.net

As a proteasome inhibitor, this compound serves as a valuable tool compound for studying the biology of this essential cellular machine. nih.govnih.gov By inhibiting proteasome activity, researchers can investigate the consequences of impaired protein degradation, such as the accumulation of ubiquitinated proteins and the induction of the unfolded protein response. nih.gov This can provide insights into the role of the proteasome in various diseases, including cancer and neurodegenerative disorders. mdpi.com Furthermore, the unique chemical structure of this compound may offer a different mode of proteasome inhibition compared to clinically used drugs, making it a useful tool for probing the structure and function of the proteasome's active sites.

Future Research Directions and Unanswered Questions

Deeper Elucidation of Undefined Molecular Targets and Mechanistic Pathways

A primary focus of future research will be to comprehensively identify and validate the molecular targets of dibromophakellstatin. Although it is known to inhibit the human 20S proteasome, the full spectrum of its interactions within the cell is likely more complex. nih.govrsc.orgencyclopedia.pub The potent cytostatic activity against various cancer cell lines suggests that other mechanisms may be at play. acs.orgscribd.com Advanced chemical biology and proteomic approaches, such as activity-based protein profiling and thermal proteome profiling, could be employed to uncover additional binding partners and downstream signaling pathways affected by this marine alkaloid.

Furthermore, the precise mechanism by which this compound inhibits the proteasome warrants a more detailed investigation. While it has been shown to inhibit the chymotrypsin-like and caspase-like activities of the proteasome, the specific interactions at the atomic level are not fully understood. nih.govmdpi.com Computational modeling and high-resolution structural studies, such as cryo-electron microscopy, of the this compound-proteasome complex could provide invaluable insights into its inhibitory action. Understanding these mechanistic details is crucial for the rational design of more potent and selective inhibitors.

Exploration of Diverse Biological Activities Beyond Current Scope

The known anti-neoplastic properties of this compound are just the tip of the iceberg. acs.orgalfa-chemistry.com Its structural relatives, the pyrrole-imidazole alkaloids, exhibit a wide array of biological activities, including antibacterial, antifungal, and neuroprotective effects. alfa-chemistry.com Future studies should systematically screen this compound and its synthetic analogs against a broader range of biological targets and disease models.

Given that related compounds have shown activity against neurodegenerative diseases by modulating proteasome activity, exploring the potential of this compound in this area is a logical next step. researchgate.net Additionally, its reported immunosuppressive activity, similar to palau'amine, opens up possibilities for its investigation in the context of autoimmune disorders and organ transplantation. nih.gov A comprehensive evaluation of its bioactivity profile could unveil novel therapeutic applications for this fascinating molecule.

Innovation in Sustainable and Efficient Synthetic Strategies

While several total syntheses of this compound have been achieved, these routes are often lengthy and complex, limiting the availability of the compound for extensive biological studies. researchgate.netnih.govnih.govnih.gov A key area for future research is the development of more concise, efficient, and sustainable synthetic strategies.

Recent advances in C-H activation and palladium-catalyzed cross-coupling reactions have shown promise in streamlining the synthesis of related complex alkaloids. nih.gov Exploring these modern synthetic methods could lead to more atom-economical and environmentally friendly routes to this compound. researchgate.netthieme-connect.com Furthermore, biomimetic synthesis approaches, inspired by the proposed biosynthetic pathways from precursors like oroidin (B1234803), could offer elegant and efficient solutions. researchgate.netacs.orgpsu.eduthieme-connect.com The development of a practical and scalable synthesis is paramount for advancing the preclinical and potentially clinical development of this compound and its derivatives.

Design and Synthesis of Highly Specific and Potent this compound Analogues

The synthesis of structural analogues of this compound is crucial for establishing detailed structure-activity relationships (SAR). nih.govnih.gov Limited studies have already indicated the importance of the bromine atoms and the cyclic urea (B33335) moiety for its antitumor activity. nih.gov A systematic medicinal chemistry campaign is needed to explore the impact of modifications at various positions of the tetracyclic core.

Future synthetic efforts should focus on creating a library of analogues with diverse functional groups and stereochemistries. ontosight.ai This will allow for a thorough investigation of the pharmacophore and could lead to the discovery of derivatives with improved potency, selectivity, and pharmacokinetic properties. For instance, modifying the pyrrole (B145914) or imidazole (B134444) rings could modulate the compound's interaction with its biological targets. The development of analogues lacking the inherent reactivity of certain substructures, while retaining the desired biological activity, would also be a significant advancement.

Integration into Multi-Omics Research for Systems-Level Understanding